![molecular formula C25H22N2O5S B2933432 2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide CAS No. 866813-41-4](/img/structure/B2933432.png)
2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide” is a complex organic molecule that contains several functional groups. These include a methoxyphenyl group, a sulfonyl group, a quinolinone group, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl and carbonyl groups suggests that it could exhibit resonance, which would contribute to its stability. The methoxyphenyl and phenyl groups could engage in pi stacking interactions, which could influence its physical properties and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The sulfonyl and carbonyl groups are electrophilic and could be susceptible to nucleophilic attack. The methoxyphenyl and phenyl groups could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and carbonyl groups could make it polar and potentially soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Molecular Structure Analysis : The synthesis of related quinoline derivatives, including those with methoxyphenyl groups, often involves multi-step reactions that yield compounds with potential bioactive properties. One study reported the synthesis of quinoline derivatives by cyclization of benzoate compounds, highlighting the importance of base presence for successful anilide formation, which is relevant to understanding the synthetic pathway of the mentioned compound (Ukrainets et al., 2014). Another study focused on the synthesis of N-phenylacetamide derivatives showcasing the structural diversity achievable within this chemical framework and its implications for further functional studies (Hayun et al., 2012).
Biological Activities and Applications
Antituberculosis Activity : Quinoline derivatives have been explored for their biological activities, including antibacterial and antituberculosis effects. A study demonstrated the in vitro anti-tuberculosis activity of quinolin-3-yl)methyl acetamide derivatives, providing insight into their potential therapeutic applications (Bai et al., 2011).
Anti-inflammatory and Phosphodiesterase Inhibition : The compound CHF6001, a novel phosphodiesterase 4 inhibitor with a structure hinting at sulfonamide and methoxyphenyl components, highlights the therapeutic potential of such compounds in treating respiratory diseases by reducing inflammation and eosinophilia (Villetti et al., 2015).
Herbicidal Activity : The design and synthesis of triazolinone derivatives incorporating quinoline moieties have shown promising herbicidal activities, indicating the utility of such compounds in agricultural applications. This research underscores the versatility of quinoline derivatives in various fields beyond medicinal chemistry (Luo et al., 2008).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-17-8-13-22-21(14-17)25(29)23(33(30,31)20-11-9-19(32-2)10-12-20)15-27(22)16-24(28)26-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVYTRSSOZDLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carboxylic acid](/img/structure/B2933349.png)
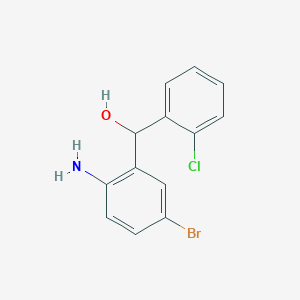
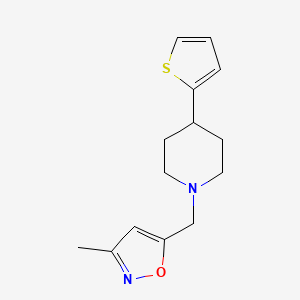
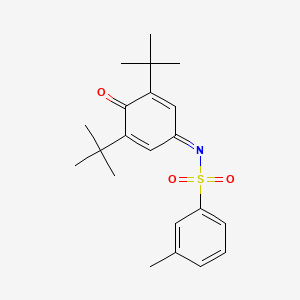

![N-(3,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2933360.png)

![1-(4-Chlorophenyl)-4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl} pyrrolidin-2-one](/img/structure/B2933363.png)
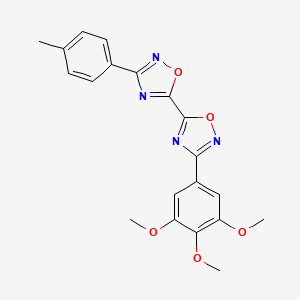
![3-(2-(2-chlorobenzyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-cyclohexylpropanamide](/img/structure/B2933365.png)
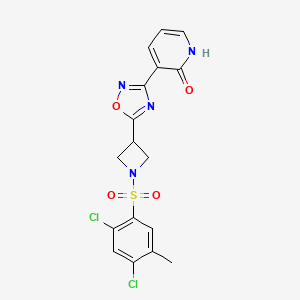

![2-Amino-4-isopropyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2933370.png)
